molecular formula C17H13F3N2O2S B2996412 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 330943-95-8

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2996412
CAS RN: 330943-95-8
M. Wt: 366.36
InChI Key: GIEVGIZKMGSCKG-UHFFFAOYSA-N
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Description

This compound is a part of a novel spiro chemical series that are potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . It has been identified as a potential COX-2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include O-alkylation and intermolecular amidation . The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation .

Scientific Research Applications

Antimicrobial Applications

1,4-Benzothiazine derivatives have been synthesized and investigated for their antimicrobial activities against various bacterial strains. For example, novel 1,4-benzothiazine derivatives have shown convincing activities against Gram-positive bacteria such as Bacillus subtilis and Streptococcus lactis, comparing favorably with standard drugs like ampicillin trihydrate (Dabholkar & Gavande, 2016). This suggests a potential application in developing new antibacterial agents.

Antifungal Activities

The antifungal activities of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide against fungi such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur were evaluated, indicating some compounds exhibited appreciable activity (Gupta & Wagh, 2006). This highlights their potential use in antifungal drug development.

Antitumor Activities

1,4-Benzothiazine derivatives have also been assessed for their antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity against various human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, suggesting a promising avenue for cancer therapy research (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Studies

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has demonstrated that these compounds possess moderate to significant radical scavenging activity, suggesting their utility as antioxidants (Ahmad et al., 2012).

Novel Syntheses and Reactivities

The synthesis processes of benzothiazine derivatives often reveal novel chemical reactivities and pathways, which are of interest in organic chemistry and drug synthesis. For example, the synthesis of benzothiazine hydroxamic acids has led to the discovery of new reactions and products, contributing to the broader understanding of organic synthesis mechanisms (Coutts, Matthias, Mah, & Pound, 1970).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines , a class of compounds known for their broad biological activity . .

Mode of Action

Given its structural similarity to 3,4-dihydro-3-oxo-2H-1,4-benzoxazines , it may share some of their biological activities. These compounds are known to interact with various biological targets, leading to a range of effects . .

Biochemical Pathways

Compounds in the 3,4-dihydro-3-oxo-2H-1,4-benzoxazines class have been found to have broad biological activity , suggesting that they may affect multiple pathways.

Result of Action

Given its structural similarity to 3,4-dihydro-3-oxo-2H-1,4-benzoxazines , it may share some of their biological activities.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s behavior. Some syntheses of similar compounds are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents . .

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-7-11(8-6-10)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVGIZKMGSCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

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